molecular formula C7H8ClNNaO3S B1262193 Sodium 2-amino-4-chloro-5-methylbenzenesulfonate CAS No. 6627-59-4

Sodium 2-amino-4-chloro-5-methylbenzenesulfonate

Cat. No.: B1262193
CAS No.: 6627-59-4
M. Wt: 244.65 g/mol
InChI Key: OSSZFTJQTIEJDM-UHFFFAOYSA-N
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Description

Sodium 2-amino-4-chloro-5-methylbenzenesulfonate: is an organic compound with the molecular formula C7H7ClNNaO3S . It is a sodium salt derivative of 2-amino-4-chloro-5-methylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-amino-4-chloro-5-methylbenzenesulfonate typically involves the sulfonation of 2-amino-4-chloro-5-methylbenzene. The process includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-amino-4-chloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sulfonate group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes .

Comparison with Similar Compounds

  • Sodium 2-amino-4-chlorobenzenesulfonate
  • Sodium 2-amino-5-chloro-4-methylbenzenesulfonate
  • Sodium 2-amino-4-methylbenzenesulfonate

Comparison: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

6627-59-4

Molecular Formula

C7H8ClNNaO3S

Molecular Weight

244.65 g/mol

IUPAC Name

sodium;2-amino-4-chloro-5-methylbenzenesulfonate

InChI

InChI=1S/C7H8ClNO3S.Na/c1-4-2-7(13(10,11)12)6(9)3-5(4)8;/h2-3H,9H2,1H3,(H,10,11,12);

InChI Key

OSSZFTJQTIEJDM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O.[Na]

Key on ui other cas no.

6627-59-4

Pictograms

Irritant

Synonyms

P462
pigment 462

Origin of Product

United States

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